molecular formula C11H8N4O B12315504 2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide

2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide

Cat. No.: B12315504
M. Wt: 212.21 g/mol
InChI Key: YBZONEVKMXQFPP-HJWRWDBZSA-N
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Description

2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide is a chemical compound with a unique structure that includes an isoindole ring, an amino group, and a cyanoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide typically involves the reaction of isoindole derivatives with cyanoacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives of the isoindole ring.

    Reduction: Amino derivatives replacing the cyano group.

    Substitution: Various substituted isoindole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target being studied. For example, in cancer research, it may inhibit cell proliferation by interfering with DNA synthesis or repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-1H-isoindol-1-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
  • 2-(3-amino-1H-isoindol-1-ylidene)-3-(4-ethylpiperazin-1-yl)-3-oxopropanenitrile
  • 2-(3-amino-1H-isoindol-1-ylidene)-2-cyano-N-(3-methoxypropyl)acetamide

Uniqueness

2-(3-amino-1H-isoindol-1-ylidene)-2-cyanoacetamide stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its cyanoacetamide moiety, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery.

Properties

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

IUPAC Name

(2Z)-2-(3-aminoisoindol-1-ylidene)-2-cyanoacetamide

InChI

InChI=1S/C11H8N4O/c12-5-8(11(14)16)9-6-3-1-2-4-7(6)10(13)15-9/h1-4H,(H2,13,15)(H2,14,16)/b9-8-

InChI Key

YBZONEVKMXQFPP-HJWRWDBZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C(\C#N)/C(=O)N)/N=C2N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C#N)C(=O)N)N=C2N

Origin of Product

United States

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